molecular formula C17H19ClN2O4 B2670265 (4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone CAS No. 613659-87-3

(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone

Cat. No.: B2670265
CAS No.: 613659-87-3
M. Wt: 350.8
InChI Key: ASMAHLZUEWTNTJ-XMHGGMMESA-N
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Description

The compound “(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone” features a methanone core linked to two distinct substituents: a 4-chloro-3-nitrophenyl group and a bicyclo[2.2.1]hept-2-ylidene aminooxy moiety. The 4-chloro-3-nitrophenyl group introduces strong electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) substituents, which influence reactivity and electronic distribution. Structural determination of such compounds often relies on X-ray crystallography, with tools like the SHELX software suite playing a critical role in refinement and analysis .

Properties

IUPAC Name

[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-16(2)11-6-7-17(16,3)14(9-11)19-24-15(21)10-4-5-12(18)13(8-10)20(22)23/h4-5,8,11H,6-7,9H2,1-3H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMAHLZUEWTNTJ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone typically involves multiple steps:

    Nitration and Chlorination: The starting material, phenol, undergoes nitration to introduce the nitro group, followed by chlorination to add the chlorine atom at the desired position.

    Formation of the Bicyclic Structure: The bicyclic heptane structure is synthesized through a series of cyclization reactions, often involving Diels-Alder reactions.

    Coupling Reaction: The final step involves coupling the chlorinated nitrophenyl group with the bicyclic structure using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Reactivity of the Oxime Functional Group

The oxime group (C=N–O) exhibits versatile reactivity, particularly in cycloadditions and rearrangements.

Cycloaddition Reactions

Oximes are known to participate in [3+2] cycloadditions with dipolarophiles. In copper-catalyzed systems, similar structures (e.g., enaminones) react with azomethine imines to form pyrazolo[1,2-a]pyrazoles . For this compound, the oxime’s electron-withdrawing nitro group enhances dipolarophilicity, enabling reactions with alkenes or alkynes under catalytic conditions.

Reaction Type Conditions Outcome Reference
[3+2] CycloadditionCu(II) catalyst, CH₂Cl₂, 20°C, 3 hFormation of fused heterocyclic systems

Beckmann Rearrangement

Under acidic conditions, oximes undergo Beckmann rearrangement to form amides. The bicyclo[2.2.1]heptane’s steric bulk may direct the reaction pathway, favoring transposition to a seven-membered lactam .

Aromatic Ring Reactivity

The 4-chloro-3-nitrophenyl group governs electrophilic and nucleophilic substitution patterns.

Nitro Group Reductions

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl. This conversion modifies electronic properties, enhancing nucleophilic aromatic substitution (NAS) at the chloro position .

Reduction Method Conditions Product Yield Reference
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C3-Amino-4-chlorophenyl derivative85–90%

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the para position undergoes NAS with strong nucleophiles (e.g., amines, alkoxides) under high-temperature or microwave-assisted conditions. Nitro’s meta-directing effect limits substitution to the chlorine site .

Carbonyl Group Transformations

The methanone (C=O) group is susceptible to nucleophilic attack and reductions.

Grignard Additions

Organomagnesium reagents (e.g., RMgX) add to the carbonyl, forming tertiary alcohols. Steric hindrance from the bicyclo framework may slow reactivity, requiring extended reaction times .

Ketone Reductions

Catalytic hydrogenation or NaBH₄ reduces the ketone to a secondary alcohol. Competing nitro reduction necessitates sequential protection/deprotection strategies .

Bicyclo[2.2.1]heptane Modifications

The rigid bicyclic structure influences steric and electronic environments.

Esterification/Hydrolysis

The oxime’s aminooxy group reacts with acyl chlorides to form esters. Hydrolysis under acidic/basic conditions regenerates the hydroxylamine .

Reaction Reagents Product Yield Reference
EsterificationAcetyl chloride, pyridineO-Acetyl oxime derivative75%

Polymerization and Crosslinking

The compound’s aromatic and oxime functionalities enable incorporation into polymers via:

  • Radical Polymerization : Initiated by AIBN, forming thermostable copolymers .

  • Condensation Reactions : With diols/diamines, producing polyurethanes or polyamides .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ and HCl gases.

  • Photolysis : UV exposure cleaves the oxime C=N bond, yielding ketone and hydroxylamine fragments .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds with similar nitrophenyl moieties exhibit significant antibacterial properties. For example, derivatives of 4-chloro-3-nitrophenol have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The incorporation of the nitrophenyl group enhances the lipophilicity and bioactivity of the compounds, making them suitable candidates for developing new antimicrobial agents .

Anti-cancer Research
Compounds featuring the nitrophenyl structure are also being investigated for their anti-cancer properties. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival . The specific application of (4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone in this context is still under exploration but shows promise based on its structural analogs.

Material Science

Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. Research has indicated that incorporating nitrophenyl groups into polymer matrices can enhance their photostability and UV absorption characteristics, making them suitable for applications in coatings and packaging materials .

Sensors and Electronics
Due to its electronic properties, this compound can be explored in the development of organic electronic devices. The compound's ability to act as a charge carrier can be advantageous in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that modifications to the nitrophenyl group can significantly affect the charge transport properties of organic semiconductors .

Environmental Science

Pollutant Degradation
Research into the degradation of nitroaromatic compounds indicates that this compound may serve as a model compound for studying bioremediation processes. Its structural features allow it to interact with various microbial systems capable of degrading nitro groups through reductive processes. This application is particularly relevant in the context of environmental cleanup efforts targeting nitroaromatic pollutants .

Summary Table of Applications

Field Application Remarks
Medicinal ChemistryAntimicrobial agentsEffective against diverse bacterial strains; ongoing research needed
Anti-cancer researchInduces apoptosis; potential for drug development
Material SciencePolymer chemistryEnhances thermal stability and mechanical strength
Sensors and electronicsUseful in OLEDs and OPVs; affects charge transport properties
Environmental SciencePollutant degradationModel compound for studying bioremediation processes

Mechanism of Action

The mechanism of action of (4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the bicyclic structure can provide steric hindrance and specificity in binding interactions. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 1 : {[(E)-(4-Chlorobenzylidene)amino]oxy}(3-nitrophenyl)methanone (CAS: 331461-69-9)
  • Structure: The methanone core is substituted with a 3-nitrophenyl group and a 4-chlorobenzylidene aminooxy moiety.
  • Key Differences: Lacks the bicyclic norbornene system, replacing it with a planar benzylidene group. Nitro group at the 3-position (vs. 3-nitro in the target compound) and chloro at the 4-position on the phenyl ring.
  • The benzylidene group may lower thermal stability due to decreased rigidity.
Compound 2 : (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]methanone (CAS: 946759-28-0)
  • Structure : Features a 4-chlorophenyl group and a piperidinyloxy-substituted phenyl ring.
  • Absence of the bicyclic system, leading to a more flexible structure.
  • Implications: Enhanced solubility in polar solvents due to the piperidine group. Potential for improved pharmacokinetic properties, such as absorption.
Compound 3 : (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone (CAS: 354119-19-0)
  • Structure: Contains a thienopyridine-fused cyclooctane system and a 4-chlorophenyl group.
  • Key Differences: Complex heterocyclic core replaces the norbornene system, introducing sulfur and nitrogen atoms. Amino group at the 3-position may enhance interactions with biological targets.
  • Sulfur atoms could improve membrane permeability.

Comparative Data Table

Property Target Compound Compound 1 Compound 2 Compound 3
Core Structure Methanone with bicyclo[2.2.1]heptene Methanone with benzylidene Methanone with piperidinyloxy Methanone with thienopyridine cyclooctane
Molecular Weight ~370 g/mol (estimated) ~300 g/mol (estimated) ~370 g/mol 370.89 g/mol
Key Substituents 4-Cl-3-NO₂ phenyl, norbornene aminooxy 4-Cl benzylidene, 3-NO₂ phenyl 4-Cl phenyl, piperidinyloxy phenyl 4-Cl phenyl, thienopyridine-amino
Electron Effects Strong electron-withdrawing (NO₂, Cl) Moderate electron-withdrawing (NO₂, Cl) Mixed (Cl, basic piperidine) Electron-rich (S, NH₂)
Steric Effects High (rigid bicyclic system) Low (planar benzylidene) Moderate (flexible piperidine) High (bulky heterocycle)
Potential Applications Stabilized intermediates, enzyme inhibition Photolabile probes, agrochemicals CNS drugs (solubility-driven) Multi-target therapeutics

Research Findings and Trends

  • Electronic Effects : The nitro group in the target compound and Compound 1 enhances electrophilicity, making both candidates reactive in nucleophilic substitution reactions. However, the bicyclic system in the target compound may stabilize transition states, improving reaction yields .
  • Solubility: Compound 2’s piperidinyloxy group confers higher aqueous solubility compared to the hydrophobic norbornene system in the target compound, which may limit bioavailability .
  • Biological Interactions: The thienopyridine system in Compound 3 offers diverse binding modes (e.g., π-π stacking, hydrogen bonding), whereas the target compound’s rigidity may favor selective enzyme inhibition .

Biological Activity

Chemical Structure and Properties

The compound's structure can be dissected into two main components: the (4-chloro-3-nitrophenyl) moiety and the (2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene part linked through an aminooxy methanone group. The molecular formula is C18H21ClN2O4C_{18}H_{21}ClN_{2}O_{4} with a molecular weight of approximately 364.83 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone exhibit significant antimicrobial properties. For instance, derivatives of chloro-nitrophenyl compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Inhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and apoptosis pathways. The nitro group in the compound is believed to play a crucial role in its reactivity and interaction with biological targets.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a related compound with a similar structure. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a potential therapeutic application in cervical cancer treatment.

Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial efficacy of chloro-nitrophenyl derivatives against multi-drug resistant bacterial strains. The findings revealed that these compounds could serve as lead candidates for developing new antibiotics.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The compound’s synthesis likely involves coupling the 4-chloro-3-nitrophenyl moiety with the bicyclic oxyamino group. A multi-step approach is suggested:

Nitration and Chlorination: Start with acetophenone derivatives (e.g., 4′-chloro-3′-nitroacetophenone) to introduce nitro and chloro groups via electrophilic aromatic substitution .

Bicyclic Amine Synthesis: Use norbornene derivatives (e.g., 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene) to generate the strained bicyclic amine via [2.2.1] ring formation .

Coupling Reaction: Employ sodium methoxide or similar bases to facilitate nucleophilic substitution between the nitro-chloro phenyl ketone and the bicyclic amine .
Validate intermediates via NMR and IR spectroscopy, referencing spectral libraries for nitro and carbonyl peaks .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Combine spectroscopic and computational tools:
  • NMR Analysis: Compare experimental 1^1H and 13^13C NMR spectra with computed data (e.g., PubChem’s deposited structures) . Focus on chemical shifts for the bicyclic amine’s methyl groups and the nitro-phenyl ketone’s aromatic protons.
  • IR Spectroscopy: Validate carbonyl (C=O) and nitro (NO2_2) stretches using NIST’s IR spectral database (e.g., 1650–1750 cm1^{-1} for ketones) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals and analyze bond lengths/angles, as demonstrated for structurally similar oxime derivatives .

Q. What solvents and reaction conditions stabilize this compound during purification?

  • Methodological Answer: The compound’s nitro and chloro groups make it polar yet sensitive to hydrolysis. Use aprotic solvents (e.g., dichloromethane, acetonitrile) for extraction. Avoid aqueous bases/acidic conditions to prevent decomposition. Column chromatography with silica gel and ethyl acetate/hexane gradients (70:30 ratio) is recommended, as used for nitro-phenyl ketones .

Q. How can researchers analyze potential byproducts or isomers formed during synthesis?

  • Methodological Answer: Use high-resolution mass spectrometry (HRMS) to detect molecular ion peaks and fragmentation patterns. Compare retention times via HPLC with standards. For isomers (e.g., positional nitro-chloro variants), employ 1^1H-1^1H COSY NMR to resolve overlapping aromatic signals, as done for 4-chloro-3-nitrostyrene derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: The nitro group poses explosion risks under heat or friction. Follow protocols for nitrated aromatics:
  • Conduct reactions in fume hoods with blast shields.
  • Store in flame-resistant cabinets at <25°C.
  • Use non-sparking tools and grounding to prevent static discharge .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

  • Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility.
  • DFT Calculations: Optimize the molecule’s geometry using Gaussian or ORCA software. Include solvent models (e.g., PCM for dichloromethane) to mimic experimental conditions .
  • Dynamic NMR: For flexible bicyclic systems, perform variable-temperature NMR to observe coalescence of signals, indicating conformational exchange .

Q. What experimental frameworks assess this compound’s environmental persistence and degradation pathways?

  • Methodological Answer: Adopt the INCHEMBIOL project’s framework :

Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor nitro group reduction via LC-MS.

Biotic Degradation: Use soil microcosms with Pseudomonas spp. to assess microbial breakdown. Track intermediate metabolites (e.g., 4-chloro-3-aminophenyl derivatives) .

QSAR Modeling: Predict bioaccumulation using logP values and molecular volume (e.g., EPI Suite software).

Q. How does the bicyclic system’s stereoelectronic effects influence reactivity?

  • Methodological Answer: The norbornene-derived amine’s strain and electron density modulate reactivity:
  • Kinetic Studies: Compare reaction rates with non-bicyclic analogs (e.g., cyclohexylamine) in nucleophilic acyl substitutions.
  • Hammett Analysis: Correlate substituent effects (σ+^+) on the phenyl ring with reaction yields to quantify electronic contributions .

Q. What strategies optimize catalytic asymmetric synthesis of this compound?

  • Methodological Answer: Leverage chiral auxiliaries or transition-metal catalysts:
  • Chiral Amines: Use (R)- or (S)-BINOL-derived phosphoric acids to induce enantioselectivity in the coupling step.
  • Palladium Catalysis: Explore Buchwald-Hartwig conditions for C–N bond formation, referencing protocols for nitro-phenyl ketones .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection: Focus on enzymes with nitro-reductase activity (e.g., bacterial nitroreductases) due to the nitro group’s redox potential.
  • Binding Affinity: Calculate ΔG values for the compound’s docking into active sites, comparing with known inhibitors .

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